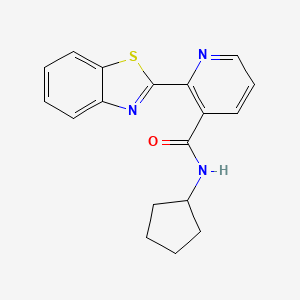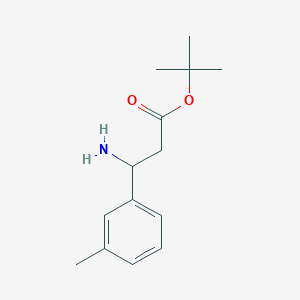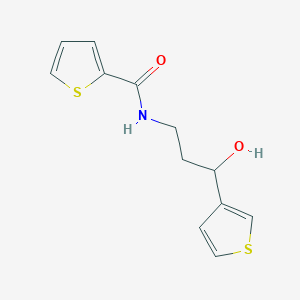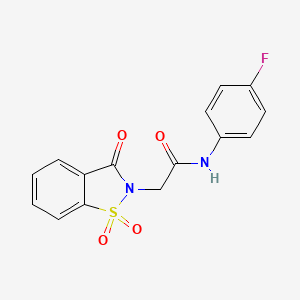![molecular formula C27H28FN3O2 B2574880 3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone CAS No. 478049-87-5](/img/structure/B2574880.png)
3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, piperazine derivatives, which this compound is a part of, have been synthesized through various methods. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Anticancer Agents and Enzyme Inhibitors
Compounds with structural similarities to 3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone have been synthesized to evaluate their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. For example, a series of mono Mannich bases with piperazine modifications showed potential as anticancer agents and carbonic anhydrase inhibitors, indicating a promising route for the design of new therapeutic agents (Tuğrak et al., 2019).
Antimicrobial Activities
Another area of research involves the synthesis of new 1,2,4-triazole derivatives, including those with piperazine groups, to test their antimicrobial activities. Some compounds in this category have shown good to moderate activities against various test microorganisms, demonstrating the potential for developing new antimicrobial agents (Bektaş et al., 2007).
Dopamine Uptake Inhibitors
The development of robust processes for the preparation of compounds acting as dopamine uptake inhibitors is another significant application. Such compounds are essential for studying neurological disorders and developing treatments for conditions such as depression and Parkinson's disease. The synthesis of GBR-12909, a dopamine uptake inhibitor, has been optimized to eliminate the need for chromatographic purifications and improve overall yield, showcasing the importance of these compounds in neurological research (Ironside et al., 2002).
Bioactivities of Phenolic Mannich Bases
Phenolic Mannich bases with piperazine modifications have also been synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. This research further exemplifies the diverse therapeutic potential of compounds with piperazine groups, including those structurally related to the compound (Gul et al., 2019).
properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O2/c1-33-22-13-11-20(12-14-22)26-23(27(32)31(26)21-7-3-2-4-8-21)19-29-15-17-30(18-16-29)25-10-6-5-9-24(25)28/h2-14,23,26H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYMWERPYIBWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B2574800.png)





![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574810.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2574813.png)
![Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2574814.png)
![2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2574815.png)


![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2574820.png)